(2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride
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Overview
Description
(2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane core with a dimethyl substitution at the 2-position and a methanamine group at the 6-position, forming a hydrochloride salt. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction involving appropriate precursors. For example, a [3+3] cycloaddition reaction can be employed to form the spirocyclic structure.
Dimethyl Substitution:
Introduction of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the spirocyclic core.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base or catalyst to facilitate the substitution process.
Major Products Formed
Oxidation: Hydroxylated derivatives, oxides.
Reduction: Reduced amine derivatives.
Substitution: Functionalized spirocyclic compounds with diverse substituents.
Scientific Research Applications
(2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can act as a nucleophile, participating in various biochemical reactions. The spirocyclic structure may influence the compound’s binding affinity and selectivity towards certain enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(6,6-Dimethylspiro[3.3]heptan-2-yl)methanamine: Similar spirocyclic structure but with different substitution pattern.
Spiro[3.3]heptane derivatives: Various derivatives with different functional groups attached to the spirocyclic core.
Uniqueness
(2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2,2-dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-9(2)6-10(7-9)3-8(4-10)5-11;/h8H,3-7,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBXXTVHNXGEPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CC(C2)CN)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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